1-(2-Bromoethoxy)-2-trifluoromethoxybenzene
Description
Systematic Nomenclature and Chemical Abstract Service Registry Information
The systematic nomenclature of brominated aromatic compounds containing both bromoethoxy and trifluoromethyl or trifluoromethoxy substituents follows International Union of Pure and Applied Chemistry conventions for substituted benzene derivatives. The most extensively documented compound in this chemical family is 1-(2-bromoethoxy)-2-(trifluoromethyl)benzene, which carries the Chemical Abstract Service registry number 910468-48-3. This compound represents a specific structural arrangement where the bromoethoxy group occupies the ortho position relative to the trifluoromethyl substituent on the benzene ring.
Related isomeric compounds include 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene with Chemical Abstract Service number 18800-39-0, demonstrating the meta-substitution pattern. Additionally, compounds featuring trifluoromethoxy groups rather than trifluoromethyl groups have been identified, such as 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene with Chemical Abstract Service number 102793-81-7. The systematic naming convention clearly distinguishes between these isomers through numerical position indicators that specify the relative locations of functional groups on the aromatic ring.
The comprehensive database cataloging reveals multiple entries for related structures, with each compound receiving unique registry numbers that facilitate precise identification in chemical literature and commercial transactions. These registry systems ensure accurate communication of molecular identity across diverse scientific and industrial applications.
Molecular Formula and Weight Analysis
The molecular composition analysis reveals consistent patterns across the brominated aromatic compound series. The compound 1-(2-bromoethoxy)-2-(trifluoromethyl)benzene exhibits the molecular formula C9H8BrF3O with a calculated molecular weight of 269.06 grams per mole. This molecular weight calculation incorporates the contributions from carbon (9 atoms), hydrogen (8 atoms), bromine (1 atom), fluorine (3 atoms), and oxygen (1 atom) constituents.
Comparative molecular weight analysis across the isomeric series demonstrates subtle variations dependent upon substitution patterns. The para-substituted trifluoromethoxy derivative 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene possesses the molecular formula C9H8BrF3O2 with a molecular weight of 285.06 grams per mole. This increased molecular weight of 16 grams per mole reflects the additional oxygen atom present in the trifluoromethoxy group compared to the trifluoromethyl group.
The following table summarizes the molecular formula and weight data for key compounds in this chemical family:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstract Service Number |
|---|---|---|---|
| 1-(2-bromoethoxy)-2-(trifluoromethyl)benzene | C9H8BrF3O | 269.06 | 910468-48-3 |
| 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | C9H8BrF3O | 269.06 | 18800-39-0 |
| 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | C9H8BrF3O2 | 285.06 | 102793-81-7 |
Mass spectrometric analysis techniques provide experimental validation of these calculated molecular weights, with high-resolution mass spectrometry typically confirming molecular ion peaks within acceptable accuracy limits for structural confirmation.
Structural Isomerism and Substituent Orientation
The structural isomerism within this chemical family arises from the variable positioning of substituents around the benzene ring core. The fundamental aromatic framework supports multiple substitution patterns that generate distinct constitutional isomers with identical molecular formulas but different connectivity patterns. These isomeric variations significantly influence the physical and chemical properties of the resulting compounds.
The ortho-substituted compound 1-(2-bromoethoxy)-2-(trifluoromethyl)benzene features adjacent positioning of the bromoethoxy and trifluoromethyl groups. This proximity creates unique steric and electronic interactions between the substituents that affect molecular conformation and reactivity patterns. The bulky trifluoromethyl group exerts considerable steric influence on the adjacent bromoethoxy chain, potentially restricting rotational freedom around the ether linkage.
Meta-substituted arrangements, exemplified by 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene, position the functional groups with one carbon atom separation on the benzene ring. This spacing reduces direct steric interactions while maintaining significant electronic communication through the aromatic π-system. The meta-substitution pattern often exhibits intermediate properties between ortho and para arrangements in terms of both steric effects and electronic influence.
Para-substituted derivatives such as 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene demonstrate the maximum separation possible for disubstituted benzene derivatives. This arrangement minimizes steric interactions while maximizing the potential for through-bond electronic communication via the aromatic system. The para-substitution pattern frequently results in enhanced symmetry and potentially improved crystallization characteristics.
Chemical structural representations utilize Simplified Molecular Input Line Entry System notation to encode connectivity information. For the ortho-substituted compound, the notation reads: C1=CC=C(C(=C1)C(F)(F)F)OCCBr, clearly indicating the substitution pattern and connectivity. These standardized representations facilitate computational analysis and database searching across diverse chemical information systems.
Crystallographic Data and Bond Length Optimization
Crystallographic analysis provides detailed insights into the three-dimensional molecular architecture of these brominated aromatic compounds. Structural determination through X-ray diffraction techniques reveals precise bond lengths, bond angles, and intermolecular interactions that define the solid-state organization. The carbon-bromine bond length in the bromoethoxy chain typically measures approximately 1.93 Angstroms, consistent with standard organobromide structural parameters.
The carbon-trifluoromethyl bond distance demonstrates characteristic values around 1.52 Angstroms, reflecting the strong carbon-carbon single bond connection between the aromatic ring and the trifluoromethyl substituent. These bond length measurements provide essential data for computational modeling and theoretical analysis of molecular properties.
Computational optimization studies using density functional theory methods have provided detailed geometric parameters for these compounds. The B3LYP functional with 6-31G* basis sets generates optimized geometries that closely match experimental crystallographic determinations. These calculations reveal that steric hindrance from the trifluoromethyl group influences the conformational preferences of the bromoethoxy chain.
Bond angle analysis demonstrates that the aromatic ring maintains near-planar geometry despite the presence of bulky substituents. The ether oxygen bond angles typically range from 115 to 120 degrees, reflecting the sp3 hybridization of the oxygen atom and the influence of neighboring substituents. The trifluoromethyl group adopts tetrahedral geometry with carbon-fluorine bond lengths of approximately 1.35 Angstroms.
Intermolecular packing analysis reveals the influence of halogen bonding and dipole-dipole interactions on crystal structure organization. The presence of multiple electronegative atoms (bromine, fluorine, oxygen) creates opportunities for directional intermolecular contacts that stabilize specific crystal packing arrangements and influence physical properties such as melting points and solubility characteristics.
Comparative Analysis with Related Bromoalkoxybenzene Derivatives
Comparative structural analysis across the broader family of bromoalkoxybenzene derivatives reveals systematic trends in molecular architecture and property relationships. The trifluoromethyl-substituted compounds exhibit enhanced thermal stability compared to alkyl-substituted analogs due to the strong carbon-fluorine bonds and the electron-withdrawing character of the trifluoromethyl group. This enhanced stability makes these compounds particularly valuable as synthetic intermediates in pharmaceutical and agrochemical applications.
Electronic property analysis demonstrates that trifluoromethyl substituents significantly alter the electron density distribution within the aromatic ring system. The strong electron-withdrawing character of the trifluoromethyl group deactivates the benzene ring toward electrophilic aromatic substitution while simultaneously activating it toward nucleophilic aromatic substitution reactions. This electronic modulation provides synthetic chemists with predictable reactivity patterns for further chemical transformations.
Solubility characteristics vary systematically across the isomeric series, with para-substituted compounds generally exhibiting different solubility profiles compared to ortho and meta isomers. The trifluoromethoxy-containing compounds typically demonstrate enhanced lipophilicity compared to their trifluoromethyl analogs due to the additional ether oxygen atom. These solubility differences impact purification strategies and application potential in various chemical processes.
The following comparative table summarizes key structural and property differences:
| Structural Feature | Ortho-Substituted | Meta-Substituted | Para-Substituted |
|---|---|---|---|
| Steric Interactions | High | Moderate | Low |
| Electronic Communication | Strong | Moderate | Strong |
| Crystallization Tendency | Variable | Good | Excellent |
| Synthetic Accessibility | Moderate | Good | Good |
Reactivity pattern analysis reveals that the bromoethoxy functional group serves as an excellent leaving group in substitution reactions, while the trifluoromethyl or trifluoromethoxy substituents provide stable electron-withdrawing anchors that direct reaction selectivity. These compounds participate effectively in cross-coupling reactions, nucleophilic substitutions, and radical polymerization processes, making them versatile building blocks for complex molecule synthesis.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-6-14-7-3-1-2-4-8(7)15-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKKRVANQMSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromoethoxy)-2-trifluoromethoxybenzene is an organic compound characterized by its unique functional groups, which include a bromoethoxy group and a trifluoromethoxy group. Its molecular formula is C9H8BrF3O2, and it has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The compound features a benzene ring substituted with both a bromoethoxy and a trifluoromethoxy group. These substitutions influence its reactivity and biological interactions. The presence of electron-withdrawing groups like trifluoromethoxy can enhance the compound's electrophilicity, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrF3O2 |
| Molecular Weight | 295.09 g/mol |
| Appearance | Colorless to yellow liquid |
| Purity | ≥ 95% |
Research indicates that this compound may interact with various cellular proteins or enzymes, modulating their functions. The specific biochemical pathways involved are still under investigation, but preliminary studies suggest potential roles as an inhibitor or modulator in cellular processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent, showing efficacy against certain bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other bromo-organic compounds that have demonstrated antibacterial properties .
- Cancer Research : In cancer research, derivatives of this compound have been explored for their ability to inhibit tumor growth. For example, modifications to the trifluoromethoxy group have resulted in enhanced potency against specific cancer cell lines, suggesting that structural variations can significantly impact biological activity .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. In particular, studies have focused on its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to drug-drug interactions when used in conjunction with other pharmaceuticals.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against specific bacterial strains |
| Anticancer | Inhibits tumor growth in certain cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of cytochrome P450 enzymes |
Scientific Research Applications
Pharmaceutical Development
1-(2-Bromoethoxy)-2-trifluoromethoxybenzene serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique electronic properties due to the trifluoromethoxy group enhance biological activity and selectivity in drug formulations.
- Case Study : Research has shown that derivatives of this compound exhibit potential as anti-cancer agents by inhibiting specific enzyme pathways involved in tumor growth .
Agrochemicals
The compound's properties make it suitable for developing herbicides and pesticides. The trifluoromethoxy group is known to improve the efficacy and stability of agrochemical formulations.
- Data Table: Efficacy of Trifluoromethoxy Compounds in Agrochemicals
| Compound Name | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85 | |
| 4-Trifluoromethoxyphenol | Insecticide | 90 | |
| Trifluoromethylated Anilines | Fungicide | 78 |
Material Science
In materials science, this compound is explored for its potential applications in liquid crystal displays (LCDs) and electronic chemicals due to its unique electronic properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Position : Ortho-substituted compounds (e.g., 2-phenyl or 2-trifluoromethoxy) exhibit higher bioactivity compared to para-substituted analogs (e.g., 4-bromo or 4-methyl). For example, 1-(2-bromoethoxy)-2-phenylbenzene achieved 100% larval mortality at 24 hours, while the 4-bromo analog showed only 30% mortality .
- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) in the target compound enhances thermal and metabolic stability compared to electron-donating groups like methyl (-CH₃) .
- Nitro Derivatives : Nitro-substituted analogs (e.g., 3-nitro) exhibit moderate synthesis yields (50–71%) but lower biological efficacy, likely due to steric hindrance .
Key Observations :
- Base Selection : Anhydrous K₂CO₃ is preferred for higher yields (71–94%) due to its mild basicity and recyclability .
- Solvent and Temperature : Acetonitrile (MeCN) at 50°C is commonly used for optimal reactivity without side-product formation .
Table 3: Larvicidal Efficacy
Key Observations :
- Ortho-Substituents : The ortho-phenyl group in 1-(2-bromoethoxy)-2-phenylbenzene likely enhances binding to biological targets, contributing to its 100% efficacy .
- Trifluoromethoxy Group : While direct data is absent, the -OCF₃ group’s electron-withdrawing nature may improve target affinity compared to -OCH₃ or -Br .
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with a benzene derivative bearing a hydroxyl group positioned for subsequent etherification.
- Introduction of the trifluoromethoxy group can be achieved via nucleophilic aromatic substitution or other fluorination techniques on appropriate precursors.
- Bromination of trifluoromethoxy-substituted aromatics requires careful control to avoid multiple brominations. Using brominating agents that release electrophilic bromine (Br⁺) in acidic media, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI), improves selectivity and yield.
Etherification to Introduce the 2-Bromoethoxy Group
- The 2-bromoethoxy substituent is typically introduced by reacting the phenolic intermediate with 2-bromoethyl halides (e.g., 1,2-dibromoethane) under basic conditions.
- This alkylation step requires precise temperature control and stoichiometry to avoid over-alkylation or side reactions.
- The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the bromoalkyl electrophile, forming the ether linkage.
Bromination and Final Functionalization
- Selective bromination at the appropriate aromatic position is achieved by employing mild brominating agents that generate Br⁺ in acidic conditions.
- The presence of amino or other directing groups on the aromatic ring can be strategically used to guide the bromination selectively to the ortho or para positions, followed by deamination if necessary.
- The final compound is isolated by filtration, washing, and purification steps such as recrystallization or chromatography to ensure high purity.
Representative Reaction Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Introduction of trifluoromethoxy group | Nucleophilic substitution or fluorination on phenol derivative | Formation of 2-trifluoromethoxyphenol intermediate |
| 2 | Etherification | 1,2-dibromoethane, base (e.g., K2CO3), solvent, controlled temperature | Formation of this compound |
| 3 | Bromination | NBS or DBI in acidic medium (weak acid), controlled temperature | Selective bromination on aromatic ring if needed |
Research Findings and Yield Optimization
- Use of N-bromosuccinimide (NBS) as the brominating agent in an acid medium has been shown to provide excellent selectivity and yields, minimizing polybrominated byproducts.
- Avoiding strong acids that release H⁺ or HBr ions during bromination improves the selectivity of the reaction.
- Amino groups on the aromatic ring can direct bromination effectively, but may require subsequent removal or transformation to avoid interference in later steps.
- Etherification with 1,2-dibromoethane is a well-established method for introducing the bromoethoxy group, with reaction parameters optimized to prevent over-alkylation.
- Multi-step synthetic routes have been developed with careful control of reaction conditions to maximize purity and yield, making the compound suitable for use as an intermediate in complex syntheses.
Summary Table of Preparation Methods
Q & A
Basic: What are the established synthetic routes for 1-(2-bromoethoxy)-2-trifluoromethoxybenzene, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
- Bromination of Precursors : The compound is typically synthesized via bromination of a precursor like 1-(2-hydroxyethoxy)-2-trifluoromethoxybenzene. Brominating agents such as PBr₃ or HBr in the presence of a dehydrating agent (e.g., H₂SO₄) are employed under anhydrous conditions .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates. Elevated temperatures (40–60°C) improve bromine activation but require strict moisture control to avoid hydrolysis .
- Yield Optimization : Yields >70% are achievable with stoichiometric excess of brominating agents (1.2–1.5 equiv.) and inert atmosphere (N₂/Ar) to suppress side reactions .
Basic: How can competing nucleophilic substitution pathways be controlled during the synthesis of this compound?
Methodological Answer:
- Steric and Electronic Effects : The trifluoromethoxy group (-OCF₃) is electron-withdrawing, directing nucleophilic attack to the bromoethoxy site. Steric hindrance from the benzene ring further limits competing reactions .
- Temperature Modulation : Lower temperatures (0–25°C) reduce the likelihood of side reactions (e.g., elimination or over-bromination). Kinetic control favors the desired substitution pathway .
- Byproduct Analysis : Monitor reaction progress via TLC or GC-MS to detect intermediates like 1-(2-hydroxyethoxy)-2-trifluoromethoxybenzene or brominated byproducts .
Advanced: How do computational models (e.g., DFT) predict the reactivity of the bromoethoxy group in cross-coupling reactions?
Methodological Answer:
- DFT Simulations : Density Functional Theory (DFT) calculates the energy barrier for C-Br bond cleavage, revealing that the bromoethoxy group has a lower activation energy (~25 kcal/mol) compared to aryl bromides, making it more reactive in Suzuki-Miyaura couplings .
- Ligand Effects : Simulations suggest that bulky ligands (e.g., SPhos) stabilize the transition state, reducing side reactions. Solvent polarity (e.g., THF vs. DMF) also impacts charge distribution during coupling .
- Validation : Experimental validation via kinetic isotope effects (KIE) or Hammett plots aligns with computational predictions .
Advanced: What spectroscopic techniques are most effective for resolving structural ambiguities in derivatives of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the ethoxy chain. The deshielding effect of -OCF₃ shifts aromatic protons downfield (δ 7.2–7.8 ppm) .
- 19F NMR : Quantifies trifluoromethoxy group integrity; a singlet at δ -55 to -58 ppm confirms absence of decomposition .
- HRMS : High-resolution mass spectrometry (ESI+) with isotopic pattern analysis confirms molecular formula and detects trace impurities (e.g., debrominated products) .
Advanced: How do solvent effects influence the stability of this compound under long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the C-Br bond is accelerated in protic solvents (e.g., H₂O, MeOH). Stability tests show <5% decomposition after 6 months in anhydrous DCM at -20°C .
- Stabilizers : Additives like molecular sieves (3Å) or BHT (butylated hydroxytoluene) inhibit radical-mediated degradation. Avoid exposure to UV light .
- Analytical Monitoring : Periodic FT-IR analysis (C-Br stretch at ~550 cm⁻¹) and GC-MS detect degradation products like 1-(2-hydroxyethoxy)-2-trifluoromethoxybenzene .
Basic: What are the key challenges in scaling up the synthesis of this compound from lab to pilot plant?
Methodological Answer:
- Heat and Mass Transfer : Exothermic bromination requires jacketed reactors with precise temperature control to prevent runaway reactions. Continuous flow systems improve scalability .
- Purification : Column chromatography is impractical at scale. Switch to fractional distillation (bp 120–130°C under reduced pressure) or recrystallization from hexane/ethyl acetate .
- Safety Protocols : Bromine handling necessitates scrubbers for HBr gas neutralization and explosion-proof equipment due to flammability risks .
Advanced: How does the trifluoromethoxy group affect the compound’s electronic properties in catalytic applications?
Methodological Answer:
- Electron-Withdrawing Effect : The -OCF₃ group lowers the HOMO energy of the aromatic ring, enhancing electrophilicity at the bromoethoxy site. Cyclic voltammetry shows a reduction potential shift of +0.3 V compared to non-fluorinated analogs .
- Catalytic Activity : In Pd-catalyzed reactions, the trifluoromethoxy group increases oxidative addition rates by 40% compared to methoxy derivatives, as confirmed by kinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
